molecular formula C13H20N2 B1309007 2-Piperidin-1-ylmethyl-benzylamine CAS No. 32743-18-3

2-Piperidin-1-ylmethyl-benzylamine

Cat. No. B1309007
CAS RN: 32743-18-3
M. Wt: 204.31 g/mol
InChI Key: LVWBHCPEDVLOCV-UHFFFAOYSA-N
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Description

2-Piperidin-1-ylmethyl-benzylamine (2-PMBA) is an organic compound that is a derivative of the piperidine family. It is an important intermediate in the synthesis of various drugs and is used in the manufacture of cosmetics, fragrances, and other products. 2-PMBA is also used as a reagent in laboratories for various scientific experiments.

Scientific Research Applications

Catalytic Methodologies for Benzylamines Synthesis

Benzylamines, including derivatives such as 2-Piperidin-1-ylmethyl-benzylamine, are pivotal in the development of pharmaceutically active compounds. A study by Tao Yan, B. Feringa, and Katalin Barta (2016) highlighted an iron-catalyzed direct amination of benzyl alcohols with simpler amines. This method allows for the production of a variety of substituted secondary and tertiary benzylamines using a sustainable catalytic approach, demonstrating the versatility of such methodologies in synthesizing N-benzyl piperidines and other related compounds (Yan, Feringa, & Barta, 2016).

Histamine H3 Antagonists Development

Compounds containing the this compound structure have been investigated for their potential as histamine H3 antagonists. Notably, C. Dvorak et al. (2005) synthesized a series of 4-(1-alkyl-piperidin-4-yloxy)-benzonitriles and benzylamines that exhibited potent H3 antagonistic activities. These findings underscore the relevance of such compounds in developing treatments for conditions modulated by the histamine H3 receptor, such as sleep disorders and cognitive deficits (Dvorak et al., 2005).

Serotonin 4 Receptor Agonists for Gastrointestinal Motility

S. Sonda et al. (2003) explored the synthesis of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives, identifying compounds with significant serotonin 4 (5-HT4) receptor agonist activity. These findings suggest potential applications for such derivatives in enhancing gastrointestinal motility, pointing towards the development of novel prokinetic agents (Sonda et al., 2003).

Antitubercular Agents Development

In the quest for new antitubercular agents, R. Revathi et al. (2015) developed 1-(1H-benzimidazol-2-ylmethyl) piperidin-4-imine derivatives. These compounds were evaluated for their pharmacokinetic profiles and ex vivo antitubercular activity, revealing potent agents against Mycobacterium tuberculosis. The study highlights the potential of such derivatives in tuberculosis therapy, offering a new avenue for therapeutic intervention (Revathi et al., 2015).

Conformationally Restricted H3 Antagonists

Further research into the development of histamine H3 receptor antagonists by C. Dvorak et al. (2009) showcased the synthesis of (4-aminobutyn-1-yl)benzylamines, including studies on their selectivity and efficacy as H3 antagonists. This work contributes to the understanding of structure-activity relationships in the development of drugs targeting the H3 receptor, potentially offering new treatments for neurological and psychiatric conditions (Dvorak et al., 2009).

Mechanism of Action

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .

Safety and Hazards

Chemicals used in laboratory activities generate workplace and environmental hazards that must be assessed, managed, and risk mitigated . Potential health hazards recognized at the “very high” level were more frequent when compared to safety and environmental hazards .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

[2-(piperidin-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-10-12-6-2-3-7-13(12)11-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWBHCPEDVLOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424423
Record name 2-Piperidin-1-ylmethyl-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32743-18-3
Record name 2-Piperidin-1-ylmethyl-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{2-[(piperidin-1-yl)methyl]phenyl}methanamine
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